molecular formula C5H8ClFO B14719582 3-Chloro-2,2-dimethylpropanoyl fluoride CAS No. 23143-80-8

3-Chloro-2,2-dimethylpropanoyl fluoride

Cat. No.: B14719582
CAS No.: 23143-80-8
M. Wt: 138.57 g/mol
InChI Key: ZFSBOBHODOWEGB-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethylpropanoyl fluoride is an organic compound with the molecular formula C5H8ClFO It is a derivative of propanoic acid, where the hydrogen atom in the carboxyl group is replaced by a fluorine atom, and a chlorine atom is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,2-dimethylpropanoyl fluoride can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2,2-dimethylpropanoic acid with thionyl fluoride (SOF2) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through distillation and crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,2-dimethylpropanoyl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-hydroxy-2,2-dimethylpropanoyl fluoride.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.

    Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and alcohols are commonly used in substitution reactions.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) can facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane and tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution with hydroxide ions yields 3-hydroxy-2,2-dimethylpropanoyl fluoride, while addition reactions with alkenes can produce various alkylated derivatives.

Scientific Research Applications

3-Chloro-2,2-dimethylpropanoyl fluoride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biological molecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: Research into the compound’s potential as a precursor for drug development is ongoing, with some studies focusing on its use in creating novel therapeutic agents.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3-chloro-2,2-dimethylpropanoyl fluoride exerts its effects depends on the specific reaction or application. In general, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The presence of the chlorine and fluorine atoms enhances its reactivity, making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

3-Chloro-2,2-dimethylpropanoyl fluoride can be compared to other similar compounds, such as:

    3-Chloro-2,2-dimethylpropanoic acid: This compound lacks the fluorine atom and is less reactive in certain types of reactions.

    2,2-Dimethylpropanoyl fluoride: This compound lacks the chlorine atom and has different reactivity and applications.

    3-Fluoro-2,2-dimethylpropanoyl chloride: This compound has a similar structure but with a chlorine atom replaced by a fluorine atom, leading to different chemical properties.

The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

3-chloro-2,2-dimethylpropanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClFO/c1-5(2,3-6)4(7)8/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSBOBHODOWEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603955
Record name 3-Chloro-2,2-dimethylpropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23143-80-8
Record name 3-Chloro-2,2-dimethylpropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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